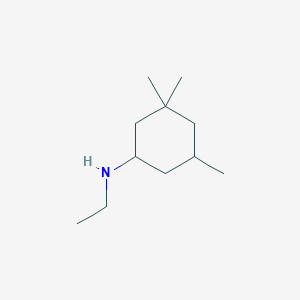

N-ethyl-3,3,5-trimethylcyclohexan-1-amine

Description

N-Ethyl-3,3,5-trimethylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane ring substituted with three methyl groups (at positions 3, 3, and 5) and an ethyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₂₃N, with a molecular weight of 181.32 g/mol (estimated based on structural analogs in and ). The compound is structurally related to cyclohexanamine derivatives, which are widely used in industrial and pharmaceutical applications due to their stability and tunable reactivity.

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-ethyl-3,3,5-trimethylcyclohexan-1-amine |

InChI |

InChI=1S/C11H23N/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10,12H,5-8H2,1-4H3 |

InChI Key |

VRMZGNCMAIPEFW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CC(CC(C1)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,3,5-trimethylcyclohexan-1-amine typically involves the alkylation of 3,3,5-trimethylcyclohexanone with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves:

Starting Material: 3,3,5-trimethylcyclohexanone.

Reagent: Ethylamine.

Catalyst: Acid or base catalyst to facilitate the reaction.

Conditions: The reaction is typically conducted at elevated temperatures and may require a solvent to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,3,5-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-ethyl-3,3,5-trimethylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-ethyl-3,3,5-trimethylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological studies .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Key Observations:

- Steric Effects : Bulkier substituents (e.g., dibutyl in C₁₈H₃₅N ) reduce reactivity in catalytic reactions compared to ethyl or ethoxyethyl groups .

- Applications: The aminomethyl derivative (C₁₀H₂₂N₂) is used in epoxy coatings for corrosion resistance, whereas the dibutyl analog serves as a substrate in catalytic studies .

Reactivity and Stability

- Catalytic Cleavage : N,N-Dibutyl-3,3,5-trimethylcyclohexan-1-amine undergoes C(sp³)–C(sp³) bond cleavage under CuCl/pyridine catalysis at 100°C, yielding simpler amines with 93% efficiency . This suggests that substituent size significantly impacts reactivity.

- Thermal Stability: The discontinued ethoxyethyl analog (C₁₃H₂₇NO) may have stability issues, as indicated by its discontinuation in commercial catalogs .

Biological Activity

N-ethyl-3,3,5-trimethylcyclohexan-1-amine, also known as 3-aminomethyl-3,5,5-trimethylcyclohexylamine, is a compound with notable biological activities. This article reviews its biological effects, toxicological data, and potential applications based on diverse scientific sources.

This compound has the following chemical structure:

- Molecular Formula: CHN

- CAS Number: 2855-13-2

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through various toxicological studies. Key findings include:

- Acute Toxicity : The compound exhibits an LD50 of 1,030 mg/kg in male rats when administered orally. The kidneys are identified as a potential target organ for toxicity .

- Irritation and Sensitization : It has been classified as a strong irritant based on skin irritation studies in rabbits and rats. Corrosive effects were noted after repeated application . Furthermore, it induced dermal sensitization in guinea pigs .

- Respiratory Effects : Limited studies indicate possible airway effects; however, conclusive data on respiratory sensitization is lacking due to insufficient human case studies .

Long-term Exposure Studies

Long-term exposure studies have provided insights into the compound's effects:

- Subchronic Studies : In a 14-day inhalation study with rats, significant degeneration and necrosis were observed in the olfactory epithelium at exposure levels starting from 18 mg/m³. Higher concentrations (200 mg/m³) led to more severe respiratory tract damage .

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 2.2 | Minimal to mild degeneration |

| 18 | Degeneration/necrosis in olfactory epithelium |

| 200 | Severe damage to trachea and lungs |

Genotoxicity and Reproductive Toxicity

This compound has been tested for mutagenic potential:

- Genotoxicity : It was found to be non-mutagenic in both bacterial and mammalian cell systems (Ames test). In vivo tests also indicated no mutagenic or clastogenic effects .

Regarding reproductive toxicity:

- Reproductive Studies : A 90-day oral study did not reveal adverse effects on reproductive organs in male and female rats. The highest tested dose (250 mg/kg bw/day) showed no teratogenic or embryofetotoxic effects .

Case Studies and Applications

The compound is primarily utilized as a hardener for epoxy resins and coatings. Its applications extend to civil engineering projects such as paving and concrete protection .

Case Study Example:

In one study involving occupational exposure to this compound among workers in epoxy resin manufacturing, symptoms of allergic contact dermatitis were reported. This emphasizes the need for protective measures when handling the compound in industrial settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.